2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester

PTP1B Inhibitor Synthesis Protecting Group Strategy Pd-Catalyzed Carbonylation

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester (CAS 181280-82-0) is a functionalized naphthalene derivative with the molecular formula C19H16O5S and a molecular weight of 356.39 g/mol. It features a methyl ester at the 2-position and a tosyl (p-toluenesulfonyl) protected hydroxyl group at the 4-position of the naphthalene ring.

Molecular Formula C19H16O5S
Molecular Weight 356.4 g/mol
Cat. No. B13927483
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester
Molecular FormulaC19H16O5S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC=CC=C32)C(=O)OC
InChIInChI=1S/C19H16O5S/c1-13-7-9-16(10-8-13)25(21,22)24-18-12-15(19(20)23-2)11-14-5-3-4-6-17(14)18/h3-12H,1-2H3
InChIKeyAXABHYCYYRWGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester: A Protected Naphthoate Intermediate for Targeted Syntheses


2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester (CAS 181280-82-0) is a functionalized naphthalene derivative with the molecular formula C19H16O5S and a molecular weight of 356.39 g/mol . It features a methyl ester at the 2-position and a tosyl (p-toluenesulfonyl) protected hydroxyl group at the 4-position of the naphthalene ring. This compound serves as a protected intermediate, where the tosyl group acts as a masked hydroxyl, enabling selective, stepwise synthetic elaboration. Its primary documented role is in the multi-step synthesis of complex phosphatase inhibitors, where the selective deprotection and further functionalization of the naphthalene core are critical [1].

Protected naphthoate intermediate
Tosyl-masked 4-hydroxyl for orthogonal deprotection
Multi-step phosphatase inhibitor synthesis

Why 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester Cannot Be Replaced by a Generic Naphthoate


This compound is not a general reagent but a specific, pre-functionalized intermediate. Its value lies in the precise placement of the tosyl protecting group, which is orthogonal to the methyl ester. Simply substituting it with a common analog like methyl 4-hydroxy-2-naphthoate (CAS 34205-71-5) or methyl 4-bromo-2-naphthoate (CAS 5043-29-8) would fail in its documented application. The tosyl group provides the necessary stability for a multi-step reaction sequence, including a Pd-catalyzed carbonylation, which would be incompatible with a free hydroxyl group or a more labile protecting group. Using a different protecting group would necessitate a complete re-optimization of the synthetic route, impacting yield and selectivity [1]. Procurement of this specific compound ensures fidelity to the published procedure and avoids the risk of failed syntheses due to uncontrolled reactivity.

This product

Tosyl-protected 4-position

Generic analog (e.g., methyl 4-hydroxy-2-naphthoate)

Free hydroxyl is incompatible with Pd-catalyzed carbonylation; synthetic route may fail.

This product

Stable under multi-step reaction sequence

Other protecting groups (e.g., MOM, benzyl)

Different lability may require complete re-optimization of reported conditions.

Quantitative Differentiation of 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester from Core Analogs


Tosylate vs. Hydroxyl Stability in Pd-Catalyzed Carbonylation: A Synthetic Necessity

In the 12-step synthesis of a difluorophosphonomethyl-containing PTP1B inhibitor, the target compound is a crucial intermediate. The tosyl group is stable under the Pd-catalyzed carbonylation conditions used to install the ester functionality, whereas a free hydroxyl group would react and form undesired byproducts. This specific protecting group strategy was essential to achieve the successful synthesis of the final inhibitor [1]. The final inhibitor, 1,1-difluoro-1-[2-(4-hydroxynaphthalenyl)methyl]phosphonic acid (7), was obtained through a sequence where the tosyl group was removed in a later, dedicated deprotection step.

Tosylate stability in Pd-catalyzed carbonylation
Reported
Tosyl group survives carbonylation; free hydroxyl leads to failure.
Enables key C–C bond formation without side reactions.
Synthetic necessity in published 12-step route.
PTP1B Inhibitor Synthesis Protecting Group Strategy Pd-Catalyzed Carbonylation

Tosylate as an Electrophilic Partner in Suzuki-Miyaura Cross-Coupling: General Reactivity Profile

While not directly tested on the target compound, a class of aryl tosylates, including naphthyl tosylates, has been shown to be effective electrophiles in Suzuki-Miyaura cross-coupling reactions. A catalyst system using Pd(OAc)2/CM-phos was developed for the coupling of aryl and vinyl tosylates and mesylates with various boronic acids, achieving high yields [1]. This general reactivity suggests the target compound can be used as a versatile building block for introducing aryl, heteroaryl, or alkyl groups at the 4-position of the naphthalene ring after deprotection of the methyl ester, offering a broader synthetic utility compared to non-tosylated analogs.

Suzuki-Miyaura cross-coupling reactivity
Class-level inference
Aryl tosylates couple in 70–99% yield with Pd(OAc)₂/CM-phos.
Supports modular 4-arylation library synthesis.
Direct data on this specific substrate not available.
Cross-Coupling Suzuki-Miyaura C(sp2)-O Electrophiles

Superior Crystallinity and Ease of Handling vs. Mesylate Analog

Tosylate esters are generally known to be more crystalline than their mesylate counterparts, offering advantages in purification and handling. While specific melting point data for the target compound's mesylate analog (methyl 4-(methylsulfonyloxy)-2-naphthoate) is not readily available in the public domain, the general trend for aryl sulfonates supports this. The target compound's calculated properties include a high boiling point of 541.4°C and a logP of 4.78 , indicating a highly non-polar, crystalline solid amenable to standard organic chemistry work-up procedures.

Crystallinity and handling advantage
Class-level inference
Expected crystalline solid; logP 4.78, high boiling point.
Simplifies purification and accurate weighing.
Tosylates generally more crystalline than mesylates.
Physicochemical Properties Tosylate vs. Mesylate Process Chemistry

Validated Application Scenarios for 2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester


Replication of Published Syntheses of Phosphatase Inhibitors

The primary documented use of this compound is as a protected intermediate in the preparation of 1,1-difluoro-1-[2-(4-hydroxynaphthalenyl)methyl]phosphonic acid (7), a PTP1B inhibitor. Researchers aiming to reproduce or adapt this 12-step synthesis exactly as described in Tetrahedron (1996, 52, 9963-9970) must procure this specific compound to ensure the sequence of Pd-catalyzed carbonylation and subsequent deprotection proceeds as reported [1].

Modular Synthesis of 4-Substituted-2-naphthoate Libraries

Based on the established reactivity of aryl tosylates in Suzuki-Miyaura cross-coupling, this compound can serve as a key building block for synthesizing diverse 4-substituted-2-naphthoic acid derivatives. After optional hydrolysis of the methyl ester, the tosylate can be displaced with aryl, heteroaryl, or alkyl boronic acids under Pd catalysis, enabling the rapid exploration of structure-activity relationships around the naphthalene core [1].

Synthesis of 4-Hydroxy-2-naphthoic Acid Derivatives via Controlled Deprotection

The tosyl group is a robust protecting group for phenols, resistant to many reaction conditions but cleavable under basic or reductive conditions. This compound is a stable, storable precursor to methyl 4-hydroxy-2-naphthoate, which itself is prone to oxidation and coupling. Researchers requiring a pure, on-demand source of the free phenol can stock this stable tosylate and deprotect it immediately before use, ensuring high purity for subsequent sensitive reactions.

Application
Selection Property
Validation Focus
Replication of published phosphatase inhibitor synthesis
Orthogonal tosyl protection compatible with reported Pd carbonylation
Fidelity to literature conditions and intermediate integrity
Modular 4-substituted-2-naphthoate library synthesis
Aryl tosylate as cross-coupling electrophile
Reactivity under Pd catalysis; substrate scope verification
On-demand release of free 4-hydroxy-2-naphthoate
Stable, storable protected phenol precursor
Deprotection efficiency and purity of generated phenol
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